molecular formula C8H6N2O3 B13872857 1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one

1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one

Cat. No.: B13872857
M. Wt: 178.14 g/mol
InChI Key: DDXRSYGJRTYAHV-UHFFFAOYSA-N
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Description

1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a naphthyridine core with hydroxyl groups at positions 1 and 4, and a keto group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-aminonicotinic acid, cyclization can be induced by heating with a suitable dehydrating agent.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.

    Reduction: The keto group can be reduced to form hydroxyl derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: A parent compound with a similar core structure but lacking the hydroxyl and keto groups.

    2-Hydroxy-1,8-naphthyridine: A derivative with a hydroxyl group at position 2.

    4-Hydroxy-1,8-naphthyridine: A derivative with a hydroxyl group at position 4.

Uniqueness

1,4-Dihydroxy-1,8-naphthyridin-2(1H)-one is unique due to the presence of both hydroxyl groups and a keto group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

1,4-dihydroxy-1,8-naphthyridin-2-one

InChI

InChI=1S/C8H6N2O3/c11-6-4-7(12)10(13)8-5(6)2-1-3-9-8/h1-4,11,13H

InChI Key

DDXRSYGJRTYAHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)C=C2O)O

Origin of Product

United States

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